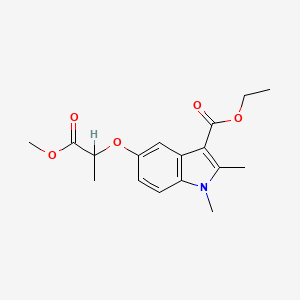
ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a chemical compound that belongs to the indole family. It has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It may also modulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. In addition, it has been found to have a protective effect on neuronal cells and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various diseases. Another direction is to develop more efficient synthesis methods for this compound, which may facilitate its use in drug development. Additionally, it may be worthwhile to explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can be achieved through a multi-step reaction process. Firstly, 5-bromo-1H-indole-3-carboxylic acid is converted to its acid chloride derivative. Secondly, the acid chloride is treated with ethyl 2-methoxy-1-methyl-2-oxoethyl carbonate to form an ester intermediate. Finally, the ester intermediate is reacted with dimethylamine to produce the desired compound.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-6-22-17(20)15-10(2)18(4)14-8-7-12(9-13(14)15)23-11(3)16(19)21-5/h7-9,11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVSJLSOULINGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(C)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2936434.png)
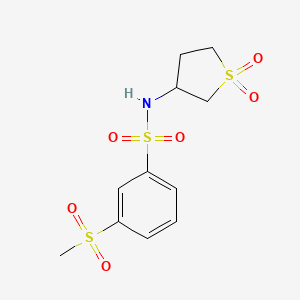
![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)
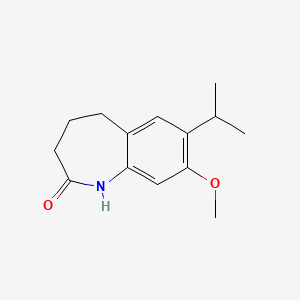
![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)
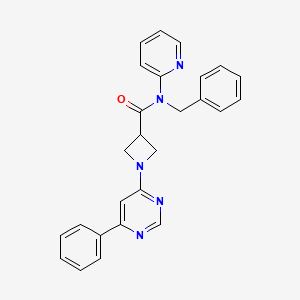

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

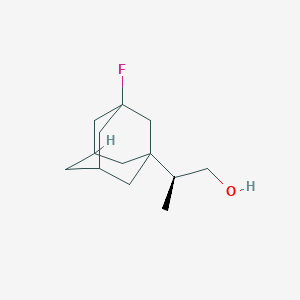
![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)


![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)